N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride
Overview
Description
“N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride” is a chemical compound with the molecular formula C10H22Cl2N2OS and a molecular weight of 289.27 . It has gained significant attention in various fields of research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a thiolan ring via an ethyl chain . The morpholine ring provides a polar, basic nitrogen atom, while the thiolan ring contains a sulfur atom, which can participate in various chemical reactions.Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications
Herbicidal Activity in Agriculture
The compound has been identified as a potential herbicide, particularly effective against Phalaris minor , a major weed in wheat crops. Computational studies have prioritized it among other molecules for its higher binding affinity and inhibition constant against the D1 protein of photosystem-II (PS-II), which is crucial for photosynthesis . The binding stability of the compound to the D1 protein, supported by molecular dynamics simulations and binding free energy calculations, suggests its role in disrupting electron transfer during photosynthesis, thereby acting as an effective herbicide .
Molecular Docking and Simulation Studies
In silico approaches have utilized this compound for molecular docking studies to explore its interaction with proteins. The compound’s ability to form stable complexes via hydrogen bonds and π-π interactions makes it a valuable tool in computational biology for predicting the behavior of molecules in biological systems .
De Novo Drug Design
The compound’s structure has been used in de novo drug design, where it serves as a lead molecule for the development of new herbicides. Its favorable physiochemical profile and system stability make it a promising candidate for synthesizing novel drugs with specific biological activities .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)thiolan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.2ClH/c1-8-14-9-10(1)11-2-3-12-4-6-13-7-5-12;;/h10-11H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMNNLYWOPDQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCCN2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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